molecular formula C17H12FN3O2S2 B2423944 Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862974-99-0

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2423944
CAS No.: 862974-99-0
M. Wt: 373.42
InChI Key: CXQOZWQLOLVIOY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S2/c1-2-23-15(22)9-6-7-11-13(8-9)25-16(19-11)21-17-20-14-10(18)4-3-5-12(14)24-17/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQOZWQLOLVIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenols with various reagents. For Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate, a common method involves the reaction of 2-aminothiophenol with 4-fluorobenzoyl chloride under basic conditions, followed by esterification with ethyl chloroformate .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs high-pressure and high-temperature conditions to achieve high yields and purity. The use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate has been investigated for various therapeutic effects:

  • Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent. Studies have shown that benzothiazole derivatives can inhibit the growth of bacteria and fungi due to their ability to interact with biological macromolecules .
  • Anticancer Properties : Research has highlighted the compound's efficacy against different cancer cell lines. For instance, derivatives have shown significant activity against human breast cancer cells (IC50 = 1.2 nM) and other cancer types, leading to apoptosis in affected cells .

Recent studies have explored the biological activities of benzothiazole derivatives, demonstrating their potential in:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties comparable to established drugs, suggesting utility in treating inflammatory diseases .
  • Antidiabetic Effects : Compounds similar to this compound have been evaluated for their ability to lower blood glucose levels in diabetic models .

Case Studies

Several case studies illustrate the compound's applications:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited bacterial strains such as Vibrio cholerae and Shigella dysenteriae, outperforming traditional antibiotics like ciprofloxacin .
  • Cancer Research : A study reported that a derivative of this compound induced significant cytotoxicity in colon cancer cells (SW620), showing promise for further development as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s fluorine atom enhances its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 6-Fluorobenzothiazole
  • 2-Mercaptobenzothiazole

Uniqueness

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester and the fluoro group enhances its reactivity and biological activity compared to other benzothiazole derivatives .

Biological Activity

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative studies with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C17H12FN3O2S2
  • Molecular Weight : 373.4 g/mol

The compound features a benzothiazole core structure which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit promising antitumor activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

  • In vitro studies : The compound showed significant cytotoxic effects on various cancer cell lines. In particular, it demonstrated a lower IC50 value in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating stronger efficacy in a more simplified cellular environment .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several pathogens:

  • Testing Methods : Broth microdilution methods were employed to evaluate the antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, as well as antifungal activity against Saccharomyces cerevisiae.
PathogenActivity TypeResult
Staphylococcus aureusAntibacterialEffective
Escherichia coliAntibacterialEffective
Saccharomyces cerevisiaeAntifungalModerate

These results suggest that the compound has potential as a therapeutic agent for treating infections caused by these microorganisms .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These may include:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes critical for tumor cell survival or pathogen growth.
  • DNA Binding : Studies indicate that similar benzothiazole compounds can bind to DNA within the minor groove, disrupting essential cellular processes such as replication and transcription .

Similar Compounds

Comparative analysis with other benzothiazole derivatives reveals that this compound exhibits unique properties due to its specific structural modifications. For example:

Compound NameAntitumor ActivityAntimicrobial Activity
Ethyl 2-[4-fluoro...benzothiazole]HighModerate
6-FluorobenzothiazoleModerateHigh
2-AminobenzothiazoleLowModerate

These comparisons highlight the potential advantages of this compound in therapeutic applications compared to others in its class .

Q & A

Basic: What are the established synthetic routes for synthesizing Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate?

The synthesis typically involves multi-step reactions starting with intermediates like 2-amino-6-fluorobenzothiazole. Key steps include:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or esters under reflux conditions using polar solvents (e.g., ethanol) .
  • Coupling reactions : Amidation or nucleophilic substitution to introduce the 4-fluoro-1,3-benzothiazol-2-ylamino group, often using carbodiimide-based coupling agents .
  • Esterification : Final step with ethyl chloroformate or ethanol under acidic conditions to form the carboxylate ester .
    Critical conditions : Temperature control (60–80°C for amidation), anhydrous solvents, and catalysts like triethylamine to enhance yields. Purification via column chromatography or recrystallization ensures >95% purity .

Advanced: How can conflicting crystallographic data during structure determination be resolved?

Discrepancies in crystallographic data (e.g., bond length anomalies or twinning) require:

  • Validation tools : Use PLATON to check for missed symmetry or disorder .
  • Refinement strategies : Employ SHELXL with restraints for flexible moieties (e.g., ester groups) and hydrogen-bonding constraints .
  • Data reprocessing : Re-examine raw diffraction data for indexing errors or scaling issues. For twinned crystals, apply SHELXD for dual-space iterative phasing .
    Example : In a benzothiazole derivative study, π-π interactions were confirmed via centroid distance analysis (3.7 Å) after resolving initial misinterpretation of electron density .

Basic: What spectroscopic techniques confirm successful synthesis, and what key features validate structural integrity?

  • ¹H/¹³C NMR :
    • Ester group : δ 4.3–4.5 ppm (quartet, -OCH₂CH₃) and δ 1.3–1.4 ppm (triplet, -CH₃) .
    • Benzothiazole protons : Aromatic protons at δ 7.2–8.5 ppm with coupling patterns confirming substitution .
  • IR spectroscopy :
    • C=O stretch at ~1700 cm⁻¹ (ester), N-H bend at ~3300 cm⁻¹ (secondary amine) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced: What strategies optimize yields in multi-step benzothiazole syntheses?

  • Flow chemistry : Continuous flow reactors improve reaction control (e.g., exothermic amidation steps) and reduce side products .
  • Catalyst screening : Pd-based catalysts for coupling reactions increase efficiency (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
    Case study : Optimizing Vilsmeier-Haack formylation (DMF/POCl₃) at 65°C improved yields from 60% to 85% by reducing hydrolysis .

Basic: What biological activities are associated with this compound, and how are they assessed?

  • Anticancer activity :
    • In vitro assays: MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
    • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .
  • Antimicrobial screening :
    • Broth microdilution (MIC determination) against S. aureus and E. coli .

Advanced: How do substituent variations on the benzothiazole core affect bioactivity?

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and target binding (e.g., kinase inhibition) via hydrophobic interactions .
  • Computational modeling :
    • Molecular docking : AutoDock Vina to predict binding affinity to targets like HIV-1 protease (ΔG < -8 kcal/mol indicates strong binding) .
    • QSAR : Hammett constants (σ) correlate substituent electronegativity with IC₅₀ in cytotoxicity assays .
      Example : Fluorine at the 4-position increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS studies .

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